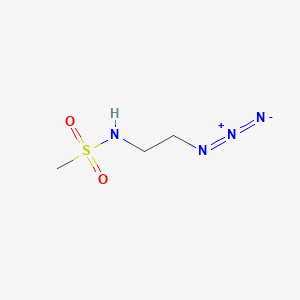

N-(2-azidoethyl)methanesulfonamide

Descripción general

Descripción

N-(2-azidoethyl)methanesulfonamide is an organic compound with the molecular formula C3H8N4O2S It is characterized by the presence of an azido group (-N3) attached to an ethyl chain, which is further connected to a methanesulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(2-azidoethyl)methanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with 2-azidoethanol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-azidoethanol is replaced by the methanesulfonyl group, forming the desired product.

Another method involves the direct azidation of N-(2-hydroxyethyl)methanesulfonamide using sodium azide and a suitable oxidizing agent. This reaction typically requires mild conditions and can be carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-azidoethyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

Reduction: Reduction of the azido group can yield amines, which can further react to form other derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the azido group under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines and their subsequent derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-(2-azidoethyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for imaging and diagnostic purposes.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-azidoethyl)methanesulfonamide involves the reactivity of the azido group. Upon activation, the azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biological and chemical processes. The compound can also interact with nucleophiles, leading to the formation of new bonds and functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonamide: Lacks the azido group and has different reactivity and applications.

N-(2-hydroxyethyl)methanesulfonamide: Contains a hydroxyl group instead of an azido group, leading to different chemical behavior.

Sulfanilamide: A sulfonamide antibiotic with a different structure and biological activity.

Uniqueness

N-(2-azidoethyl)methanesulfonamide is unique due to the presence of the azido group, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo cycloaddition and substitution reactions makes it a valuable compound in synthetic chemistry and bioconjugation .

Actividad Biológica

N-(2-azidoethyl)methanesulfonamide is a compound that has garnered attention in the fields of organic chemistry and biochemistry due to its unique biological activities. This article explores its biological properties, applications in medicinal chemistry, and potential therapeutic uses, supported by relevant research findings and data.

Biological Activity

1. Alkylating Agent Properties

This compound exhibits significant alkylating activity, which is crucial for its biological effects. Alkylating agents are known to interact with nucleophilic sites in DNA and proteins, leading to potential therapeutic applications in cancer treatment. Research indicates that such compounds can disrupt DNA replication in rapidly dividing cells, making them valuable in oncology .

2. Bioconjugation Applications

The azido functionality of this compound allows for its use in bioconjugation reactions. This property is particularly useful for labeling biomolecules for imaging and diagnostic purposes. The compound can form stable conjugates with proteins and other biomolecules through click chemistry, facilitating targeted drug delivery systems and enhancing the efficacy of therapeutic agents.

Research Findings

Case Studies and Experimental Results

Recent studies have highlighted the utility of this compound in various applications:

- Synthesis of Bioconjugates : In one study, researchers utilized this compound to synthesize novel carbohydrate-based vaccines by incorporating azide groups into the vaccine structure, enhancing immunogenicity.

- Protein Labeling : Another study demonstrated the effectiveness of this compound in selectively modifying proteins, which allowed for detailed studies on protein interactions and cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl azidosulfamate | Azide and sulfonate | Used as a prodrug for antitumor activity |

| Benzyl azide | Simple azide | Commonly utilized in click chemistry applications |

| Methanesulfonyl chloride | Sulfonate | Acts as a versatile electrophile in synthesis |

This compound stands out due to its dual functionality as both an azide and a sulfonate ester, allowing it to participate in diverse chemical reactions that are not possible with other compounds.

Propiedades

IUPAC Name |

N-(2-azidoethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4O2S/c1-10(8,9)6-3-2-5-7-4/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBXMDGUTXLHAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.